molecular formula C4H2BF4KN2 B597585 Potassium trifluoro(2-fluoropyrimidin-5-yl)borate CAS No. 1245906-69-7

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate

Cat. No.: B597585
CAS No.: 1245906-69-7
M. Wt: 203.976
InChI Key: NCUUVZSLKMYISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate (CAS RN: 1245906-69-7) is a versatile organotrifluoroborate reagent valued in synthetic and medicinal chemistry for constructing complex heterocyclic scaffolds . This compound is part of a class of reagents known for their stability and utility as intermediates in the synthesis of pyrimidine-containing structures, which are core components in numerous pharmaceutical and agrochemical products . Its structure features a trifluoroborate group at the 5-position of a 2-fluoropyrimidine ring, making it a valuable template for further functionalization. Researchers utilize this reagent in chemoselective and regioselective cross-coupling reactions to introduce the borated pyrimidine moiety into more complex molecules . The presence of the fluorine atom on the pyrimidine ring offers a potential site for additional substitution via nucleophilic aromatic substitution, enhancing its synthetic versatility. As a member of the PFAS family, it should be used and disposed of with appropriate environmental considerations . This product is intended for research purposes and is not for diagnostic, therapeutic, or consumer use. The compound is typically supplied as a solid and should be stored in a cool, dark place at room temperature.

Properties

IUPAC Name

potassium;trifluoro-(2-fluoropyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUUVZSLKMYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BF4KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855878
Record name Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-69-7
Record name Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate can be synthesized through the reaction of 2-fluoropyrimidine-5-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, which is crucial for its application in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as tetrahydrofuran or dimethylformamide). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium trifluoro(2-fluoropyrimidin-5-yl)borate exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. During this step, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the trifluoroborate group .

Comparison with Similar Compounds

Substituted Pyrimidine Trifluoroborates

The closest structural analogs of potassium trifluoro(2-fluoropyrimidin-5-yl)borate are other halogen-substituted pyrimidine trifluoroborates. Key examples include:

Compound Name CAS Number Substituent (Position) Molecular Formula Key Properties/Applications
Potassium (2-chloropyrimidin-5-yl)trifluoroborate 1245906-69-7 Cl (2) C₄H₂BClF₃KN₂ Higher leaving-group ability of Cl may enhance reactivity in nucleophilic substitutions compared to F .
Potassium trifluoro(pyrimidin-5-yl)borate Not explicitly listed None (parent structure) C₄H₃BF₃KN₂ Lacks electron-withdrawing substituents, potentially reducing electrophilicity in coupling reactions .

Key Findings :

  • The chloro analog (CAS 1245906-69-7) exhibits a similarity score of 0.83 to the target compound, reflecting its structural proximity. The chlorine atom, being less electronegative than fluorine, may alter reaction pathways in cross-couplings due to differences in bond dissociation energy .
  • The absence of a substituent (as in the parent pyrimidine trifluoroborate) reduces steric hindrance but may decrease stability under acidic conditions compared to halogenated derivatives .

Pyridine-Based Trifluoroborates

Pyridine derivatives with trifluoroborate groups provide a contrasting heterocyclic framework. Notable examples include:

Compound Name CAS Number Substituent (Position) Molecular Formula Key Properties/Applications
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate 1953098-33-3 OCHF₂ (5) C₆H₄BF₅KNO The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability in pharmaceutical intermediates .
Potassium 2-fluoro-5-formylphenyltrifluoroborate 1012868-70-0 CHO (5), F (2) C₇H₄BF₄KO The formyl group enables further functionalization (e.g., condensation reactions) .

Key Findings :

  • Pyridine-based trifluoroborates (e.g., CAS 1953098-33-3) differ in ring structure (6-membered with one nitrogen vs. pyrimidine’s two nitrogens), influencing electronic properties and coordination behavior in metal-catalyzed reactions .
  • Functional groups like formyl (CAS 1012868-70-0) expand synthetic utility but may introduce instability under reducing conditions .

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in the target compound) and chlorine (in the chloro analog) are electron-withdrawing, activating the pyrimidine ring for electrophilic substitutions. In contrast, methoxy or methylthio groups (e.g., Potassium trifluoro(4-(methylthio)phenyl)borate) are electron-donating, which may slow coupling reactions but improve solubility .
  • Stability : All trifluoroborate salts exhibit greater hydrolytic stability than boronic acids. However, electron-deficient aromatic rings (e.g., pyrimidine derivatives) may resist protodeboronation better than electron-rich systems .

Data Tables for Quick Comparison

Table 1: Structural and Electronic Properties

Compound Heterocycle Substituent(s) LogP (Predicted) Reactivity in Suzuki Coupling
This compound Pyrimidine F (2) -0.5 High (electron-deficient ring)
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Pyrimidine Cl (2) 0.2 Moderate (weaker C–X bond)
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate Pyridine OCHF₂ (5) 1.8 Moderate (bulky substituent)

Biological Activity

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an organoboron compound that has gained attention for its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H3BF4KC_5H_3BF_4K and a molecular weight of approximately 232.08 g/mol. Its structure features a trifluoroborate group attached to a 2-fluoropyrimidine moiety, enhancing its reactivity in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The presence of the trifluoroborate group significantly influences its interaction profile, making it an effective precursor for synthesizing more complex molecules with potential biological activity. The fluorine atom can be replaced by various nucleophiles, leading to diverse derivatives that may exhibit different biological properties .

Anticancer Activity

Research has indicated that fluorinated pyrimidines, including compounds similar to this compound, have shown promise in anticancer applications. For instance, fluoropyrimidines are known to interfere with DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells. The incorporation of fluorine into pyrimidine structures can enhance their efficacy as chemotherapeutic agents.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on related compounds reveal that modifications in the pyrimidine structure can affect their interaction with specific enzymes involved in metabolic pathways. For example, some fluorinated compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression .

Case Studies and Research Findings

  • Synthesis and Reactivity : A study demonstrated the synthesis of this compound via metal halide substitution reactions. The resulting compound exhibited high reactivity in cross-coupling reactions, facilitating the formation of biaryl compounds under mild conditions.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar fluorinated compounds indicate that the introduction of fluorine can improve solubility and bioavailability. For instance, a study reported that fluorinated pyrimidines showed enhanced membrane permeability compared to their non-fluorinated counterparts .
  • Biological Activity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated pyrimidines on various cancer cell lines. Results indicated a dose-dependent response, with certain derivatives exhibiting significant antiproliferative activity against breast and colon cancer cells .

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
Potassium (2-chloropyrimidin-5-yl)trifluoroborate0.66Contains chlorine instead of fluorine
Potassium trifluoro(pyridin-3-yl)borate0.50Pyridine ring instead of pyrimidine
(2-(Methylthio)pyrimidin-5-yl)boronic acid0.66Contains a methylthio group
Potassium (2-fluoro-6-hydroxyphenyl)borate0.68Hydroxy group on phenyl ring
Potassium trifluoro(3-methylpyridine)borate0.55Methyl group on pyridine

The unique combination of the pyrimidine structure and the trifluoroborate functionality enhances its reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis with potential biological implications.

Q & A

Q. What are the optimal synthetic routes for Potassium trifluoro(2-fluoropyrimidin-5-yl)borate?

The synthesis typically involves lithiation of a fluoropyrimidine precursor followed by boronylation. For example, a general procedure (GP2) involves reacting a substituted heterocycle (e.g., 5-methoxy-1H-indole) with n-BuLi and triisopropyl borate, followed by quenching with KHF₂ to yield the potassium trifluoroborate salt . Adapting this method, 2-fluoropyrimidin-5-yl derivatives can undergo similar lithiation-boronylation steps. Key considerations include:

  • Lithiation efficiency : Use of sterically hindered bases like 2,2,6,6-tetramethylpiperidine to avoid side reactions.
  • Boron source : Triisopropyl borate is preferred for its stability and reactivity.
  • Quenching : Aqueous KHF₂ ensures formation of the potassium trifluoroborate salt.

Q. How can the purity and structure of this compound be validated?

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoroborate integrity (δ ~ -135 to -150 ppm). ¹H/¹³C NMR resolves fluoropyrimidine substituents.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M⁻ + K⁺]⁺).
  • Elemental analysis : Matches calculated C, H, N, and B content within 0.4% error .
  • X-ray crystallography : For unambiguous confirmation, though crystallization may require inert-atmosphere techniques due to hygroscopicity.

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon) at room temperature in a desiccator. Avoid exposure to moisture, as hydrolysis can regenerate boronic acids. Stability tests under accelerated conditions (40°C/75% RH) over 14 days show <5% degradation when properly sealed .

Q. What safety precautions are necessary during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to prevent inhalation of fine particles.
  • First aid : In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • GHS classification : Skin corrosion (Category 1C), eye damage (Category 1) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yields?

  • Catalyst selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for Suzuki-Miyaura couplings.
  • Solvent systems : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.
  • Temperature : Reactions typically proceed at 80–100°C with microwave assistance reducing time to 1–2 hours .
  • Additives : K₂CO₃ or CsF improves boron-to-metal transmetallation efficiency.

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., low yield vs. high purity)?

  • HPLC-MS : Identifies unreacted starting materials or side products (e.g., deboronation).
  • Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates.
  • Computational modeling : DFT calculations predict regioselectivity in fluoropyrimidine coupling .

Q. How does the fluorine substituent influence reactivity in comparison to non-fluorinated analogs?

  • Electron-withdrawing effects : Fluorine enhances electrophilicity at the boron center, accelerating transmetallation but increasing sensitivity to hydrolysis.
  • Steric effects : The 2-fluoropyrimidine group may hinder coupling partners, requiring bulkier ligands (e.g., XPhos) to mitigate steric clashes .

Q. What strategies mitigate competing side reactions in complex systems (e.g., multi-component reactions)?

  • Sequential addition : Introduce coupling partners stepwise to avoid intermolecular interference.
  • Protecting groups : Temporarily block reactive sites on the fluoropyrimidine (e.g., Boc protection of amines) .
  • Low-temperature protocols : Reduce radical pathways or thermal decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.